
2,4-Difluoro-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,4-Difluoro-3-(trifluoromethyl)pyridine is a type of fluorinated building block . It is a part of the trifluoromethylpyridine (TFMP) family, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . This combination bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-(trifluoromethyl)pyridine are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Metalation and Functionalization
2,4-Difluoro-3-(trifluoromethyl)pyridine can be selectively metalated and subsequently functionalized at different positions. This process enables the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, offering important building blocks for research in life sciences (Schlosser & Marull, 2003).
Synthesis of Trifluoromethyl-substituted Pyridines
This compound is vital in the synthesis of trifluoromethyl-substituted pyridines. It allows the conversion of iodopyridines into trifluoromethyl pyridines, a key process in creating compounds for various scientific applications (Cottet & Schlosser, 2002).
X-ray Structure Determinations and Quantum Chemistry Studies
The study of 2,4-Difluoro-3-(trifluoromethyl)pyridine has led to the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, providing valuable insights for quantum chemistry and the development of new materials (Manteau et al., 2010).
Novel Synthesis Strategies
Innovative strategies have been developed for the synthesis of poly-substituted pyridines using 2,4-Difluoro-3-(trifluoromethyl)pyridine, enhancing the methods available for pyridine synthesis (Chen et al., 2010).
Crop Protection
2,4-Difluoro-3-(trifluoromethyl)pyridine plays a significant role in crop protection, being incorporated into molecules with biological properties for fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
This compound is used in the study of blue-emitting Ir(III) complexes in OLEDs, contributing to the development and optimization of these devices (Li et al., 2009).
Safety And Hazards
2-Fluoro-3-(trifluoromethyl)pyridine is considered hazardous . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety precautions include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMONQIXRBKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
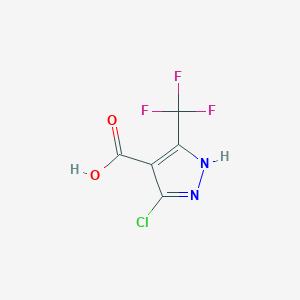

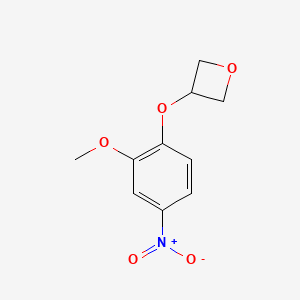

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
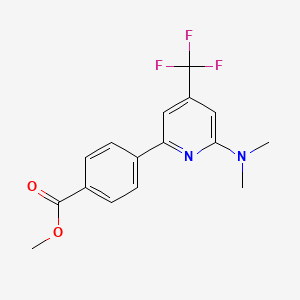
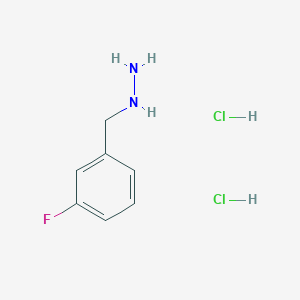
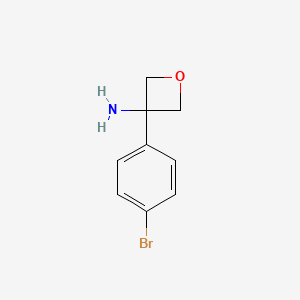

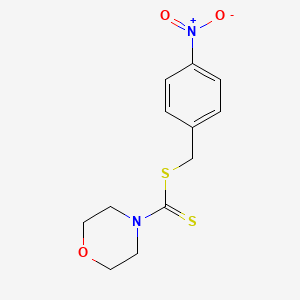
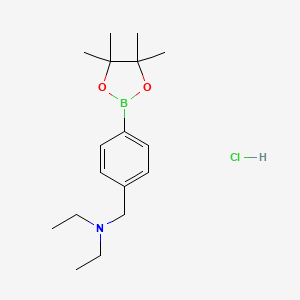
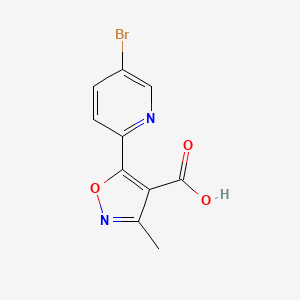
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)